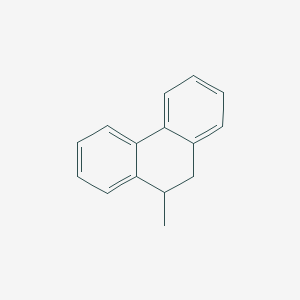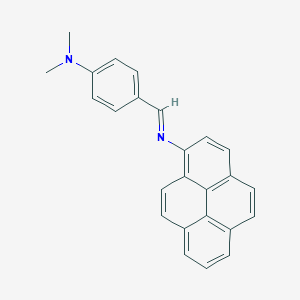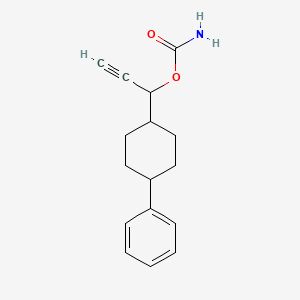
trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate typically involves the reaction of trans-alpha-Ethynyl-4-phenylcyclohexanemethanol with a carbamoylating agent. One common method is the reaction with dimethyl carbonate in the presence of a catalyst such as iron-chrome catalyst TZC-3/1. This reaction is carried out at elevated temperatures (around 150°C) to achieve high yields .
Industrial Production Methods: Industrial production of carbamates often involves phosgene-free methods to ensure safety and environmental sustainability. The use of dimethyl carbonate as a carbamoylating agent is preferred due to its lower environmental impact compared to traditional methods involving phosgene .
Chemical Reactions Analysis
Types of Reactions: trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The carbamate group can be substituted under specific conditions, such as using trifluoroacetic acid for deprotection.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for deprotection of the carbamate group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate is used as a protecting group for amines during peptide synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in organic synthesis .
Biology and Medicine: Its carbamate moiety can interact with various biological receptors, making it useful in drug design .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a protecting group for amines makes it valuable in large-scale chemical production .
Mechanism of Action
The mechanism of action of trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate involves its interaction with specific molecular targets. The carbamate group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
t-Butyloxycarbonyl (Boc) carbamate: Commonly used as a protecting group for amines, removed with strong acid or heat.
Carboxybenzyl (Cbz) carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxy (Fmoc) carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness: trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ethynyl and phenyl groups provide additional sites for chemical modification, enhancing its versatility in various applications.
Properties
CAS No. |
41416-60-8 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-(4-phenylcyclohexyl)prop-2-ynyl carbamate |
InChI |
InChI=1S/C16H19NO2/c1-2-15(19-16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-7,13-15H,8-11H2,(H2,17,18) |
InChI Key |
RFUFMOJFRJZNJU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CCC(CC1)C2=CC=CC=C2)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


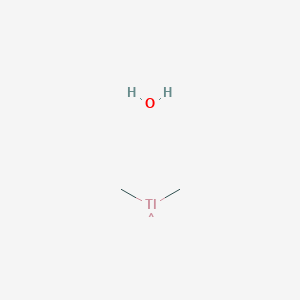
![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
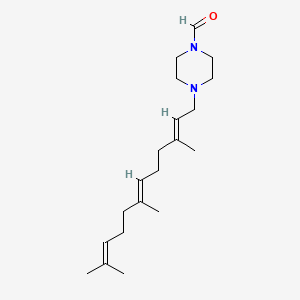
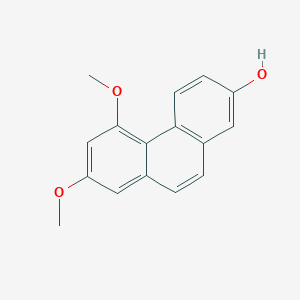
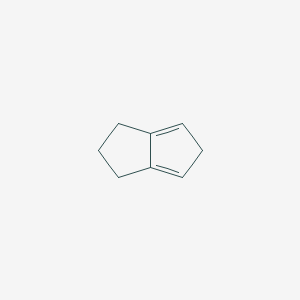
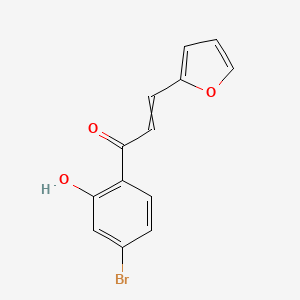
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)

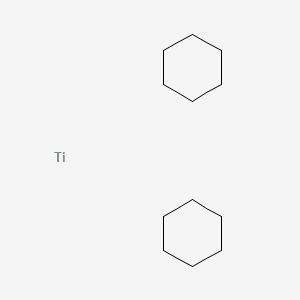
![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
